molecular formula C28H38O11 B222805 CID 6438433 CAS No. 168569-27-5

CID 6438433

Cat. No.: B222805
CAS No.: 168569-27-5
M. Wt: 550.6 g/mol
InChI Key: OFEQMSZQMBVXLR-ZOJXLSIESA-N
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Description

CID 6438433 is a complex organic compound with a unique structure. This compound is characterized by multiple chiral centers and a pentacyclic framework, making it an interesting subject for chemical research and applications.

Scientific Research Applications

CID 6438433 has various scientific research applications. In chemistry, it is used as a model compound to study complex reaction mechanisms and stereochemistry. In biology and medicine, it may be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities. In industry, this compound could be utilized in the development of new materials or as a precursor for other complex molecules .

Preparation Methods

The synthesis of this compound involves multiple steps, including the formation of the pentacyclic core and the introduction of various functional groups. The synthetic route typically starts with the construction of the core structure, followed by the addition of hydroxyl, carbonyl, and ester groups under specific reaction conditions. Industrial production methods may involve the use of advanced techniques such as parallel kinetic resolution to obtain the desired enantiomers .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of additional carbonyl groups, while reduction could result in the conversion of carbonyl groups to hydroxyl groups .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Compared to other similar compounds, CID 6438433 stands out due to its unique pentacyclic structure and multiple chiral centers. Similar compounds may include other pentacyclic molecules with different functional groups or stereochemistry. The uniqueness of this compound lies in its specific arrangement of functional groups and stereochemistry, which can lead to distinct chemical and biological properties .

Properties

CAS No.

168569-27-5

Molecular Formula

C28H38O11

Molecular Weight

550.6 g/mol

IUPAC Name

methyl (1R,2S,6R,8S,9R,13S,14S,15R)-3-[(E)-3,4-dimethylpent-2-enoyl]oxy-11,15,16-trihydroxy-9,13-dimethyl-4,12-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadecane-17-carboxylate

InChI

InChI=1S/C28H38O11/c1-11(2)12(3)8-17(30)39-19-21-27-10-37-28(21,25(35)36-6)23(33)18(31)20(27)26(5)14(9-16(27)38-24(19)34)13(4)7-15(29)22(26)32/h8,11,13-16,18-21,23,29,31,33H,7,9-10H2,1-6H3/b12-8+/t13-,14+,15?,16-,18-,19?,20-,21-,23?,26+,27-,28?/m1/s1

InChI Key

OFEQMSZQMBVXLR-ZOJXLSIESA-N

Isomeric SMILES

C[C@@H]1CC(C(=O)[C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@H](C(C([C@@H]4C(C(=O)O3)OC(=O)/C=C(\C)/C(C)C)(OC5)C(=O)OC)O)O)C)O

SMILES

CC1CC(C(=O)C2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)C=C(C)C(C)C)(OC5)C(=O)OC)O)O)C)O

Canonical SMILES

CC1CC(C(=O)C2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)C=C(C)C(C)C)(OC5)C(=O)OC)O)O)C)O

Synonyms

bruceanol H

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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